molecular formula C17H14BrNO3 B10873206 2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione

2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione

Cat. No.: B10873206
M. Wt: 360.2 g/mol
InChI Key: LBVHMPVZJXABHO-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with a suitable aldehyde to form an imine intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Cyclization: The imine intermediate is then subjected to cyclization with 2-furylacetic acid in the presence of a base such as sodium ethoxide. This step forms the cyclohexane-1,3-dione core.

    Final Product Formation: The final step involves the condensation of the cyclohexane-1,3-dione with the imine intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in cell division, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione
  • 2-{[(4-Methylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C17H14BrNO3/c18-12-3-5-13(6-4-12)19-10-14-15(20)8-11(9-16(14)21)17-2-1-7-22-17/h1-7,10-11,20H,8-9H2

InChI Key

LBVHMPVZJXABHO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Br)C3=CC=CO3

Origin of Product

United States

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